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molecular formula C9H6BrNO2 B143913 5-Bromobenzofuran-2-carboxamide CAS No. 35351-21-4

5-Bromobenzofuran-2-carboxamide

Cat. No. B143913
M. Wt: 240.05 g/mol
InChI Key: VYOHEOKELADMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762300B2

Procedure details

Performance of the reaction with ethyl bromoacetate: 200 g of 5-bromo-2-hydroxybenzaldehyde are dissolved in 2000 ml of NMP with stirring, and 144 g of potassium carbonate and 175 g of ethyl bromoacetate are added. The mixture is stirred at 105° under nitrogen for 15 hours. The resultant orange solution dotted with crystals is cooled to 25°, 135 g of formamide are added, and the mixture is stirred for a further 30 minutes. 557 ml of sodium methoxide (30% in MeOH) are then allowed to run in over the course of 15 minutes without cooling. After 3 hours, a brownish solution dotted with crystals is present. It is poured into 6 litres of demineralized water (10°), and the mixture is stirred for a further 30 minutes. The crystals are filtered off with suction, washed with 1 litre of demineralized water, re-suspended in 4 litres of demineralized water, filtered off with suction and re-washed with 1 litre of demineralized water. The crystals are dried overnight to constant weight under reduced pressure at 60° C. (product weight: 113 g of pale beige crystals; m.p. 210-213°; CAS 35351-21-4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Three
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
135 g
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
557 mL
Type
reactant
Reaction Step Five
Name
Quantity
6 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5]CC)=O.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=O.C(=O)([O-])[O-].[K+].[K+].C([NH2:26])=O.C[O-].[Na+]>CN1C(=O)CCC1.O>[Br:8][C:9]1[CH:10]=[CH:11][C:12]2[O:17][C:2]([C:3]([NH2:26])=[O:5])=[CH:14][C:13]=2[CH:16]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
2000 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
144 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
175 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
135 g
Type
reactant
Smiles
C(=O)N
Step Five
Name
sodium methoxide
Quantity
557 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Six
Name
Quantity
6 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 105° under nitrogen for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 25°
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to run in over the course of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The crystals are filtered off with suction
WASH
Type
WASH
Details
washed with 1 litre of demineralized water
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
re-washed with 1 litre of demineralized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crystals are dried overnight to constant weight under reduced pressure at 60° C. (product weight: 113 g of pale beige crystals; m.p. 210-213°; CAS 35351-21-4)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC2=C(C=C(O2)C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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